Alternaphenol B2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

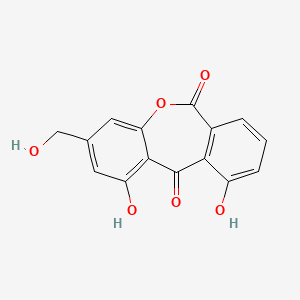

C15H10O6 |

|---|---|

Molecular Weight |

286.24 g/mol |

IUPAC Name |

1,10-dihydroxy-3-(hydroxymethyl)benzo[c][1]benzoxepine-6,11-dione |

InChI |

InChI=1S/C15H10O6/c16-6-7-4-10(18)13-11(5-7)21-15(20)8-2-1-3-9(17)12(8)14(13)19/h1-5,16-18H,6H2 |

InChI Key |

DRYPZOKPNCFFCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3OC2=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Alternaphenol B2: A Novel Aromatic Polyketide from the Marine Fungus Parengyodontium album

A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Promising IDH1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel therapeutic agents has led researchers to explore unique ecological niches, such as the marine environment. This whitepaper details the discovery and isolation of Alternaphenol B2, a new aromatic polyketide, from the coral-derived fungus Parengyodontium album (strain SCSIO SX7W11).[1][2][3] this compound has been identified as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme, a key target in cancer therapy.[1][3][4] This document provides an in-depth guide to the methodologies employed in the discovery, isolation, and biological evaluation of this novel compound, presenting quantitative data and experimental workflows to facilitate further research and development.

Introduction

Parengyodontium album is a globally distributed fungus known for its ability to thrive in diverse and extreme environments, from historical monuments to marine ecosystems.[5] Fungi of the genus Parengyodontium are recognized as prolific producers of a wide array of secondary metabolites, including polyketides, terpenoids, and alkaloids, which exhibit a range of biological activities such as cytotoxic, antibacterial, and antifouling properties.[6][7][8][9] The exploration of secondary metabolites from marine-derived fungi, in particular, has emerged as a promising avenue for the discovery of novel drug candidates. This paper focuses on this compound, a recently discovered aromatic polyketide from a strain of P. album isolated from coral.[1][2][3]

Discovery and Biological Activity

This compound was discovered during a screening program for inhibitors of the mutant IDH1 R132H enzyme. This particular mutation is a well-validated target in several cancers, including glioma and acute myeloid leukemia.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of this compound against the mutant IDH1 R132H enzyme was determined and is summarized in the table below.

| Compound | Target | IC50 (μM) |

| This compound | IDH1 R132H | 41.9 |

Table 1: Inhibitory concentration (IC50) of this compound against the mutant IDH1 R132H enzyme.[1][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of this compound.

Fungal Cultivation and Extraction

-

Fungal Strain: Parengyodontium album SCSIO SX7W11, isolated from a coral sample.

-

Cultivation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks. The flasks are incubated at 28°C for a period of 14-21 days with shaking at 150 rpm to ensure proper aeration and growth.

-

Extraction: After the incubation period, the fermentation broth is harvested. The mycelium is separated from the culture broth by filtration. The broth is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

Isolation of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of hexane and ethyl acetate of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra are recorded to establish the connectivity of atoms and the overall structure of this compound.

IDH1 R132H Inhibition Assay

The inhibitory activity of this compound against the mutant IDH1 R132H enzyme is assessed using an in vitro enzymatic assay.

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the IDH1 R132H enzyme, the substrate α-ketoglutarate, and the cofactor NADPH in a suitable buffer.

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations.

-

Measurement: The reaction is initiated by the addition of the substrate. The consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the discovery and isolation of this compound.

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory action of this compound on the mutant IDH1 pathway.

Caption: Inhibition of the mutant IDH1 pathway by this compound.

Conclusion and Future Directions

The discovery of this compound as a novel inhibitor of the mutant IDH1 R132H enzyme from the marine-derived fungus Parengyodontium album highlights the significant potential of marine natural products in drug discovery. The detailed methodologies provided in this whitepaper serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationship of this compound and its derivatives, as well as in vivo efficacy studies, are warranted to fully assess its therapeutic potential as a lead compound for the development of new anticancer agents.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure Elucidation of Alternariol, a Representative Phenolic Metabolite from Alternaria

Disclaimer: Initial searches for "Alternaphenol B2" did not yield specific scientific literature detailing its structure elucidation. It is plausible that this is a misnomer or an undocumented compound. Therefore, this guide focuses on the well-characterized and structurally related phenolic metabolite from the same fungal genus, alternariol (AOH) , to provide a representative technical overview of the structure elucidation process for this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the methodologies and data integral to the chemical structure elucidation of alternariol.

Introduction

Alternariol (AOH) is a mycotoxin produced by various species of Alternaria fungi, commonly found as contaminants in cereals, fruits, and vegetables.[1][2][3] It belongs to the dibenzo-α-pyrone class of compounds and has been the subject of considerable research due to its cytotoxic, genotoxic, and mutagenic properties.[1] The precise determination of its chemical structure is fundamental to understanding its biological activity and for the development of analytical methods for its detection. This guide outlines the key experimental workflows and data interpretation involved in the structural elucidation of alternariol.

Isolation of Alternariol

The isolation of alternariol from fungal cultures is a critical first step. A general workflow for the isolation process is depicted below.

References

- 1. Crystal Structure Determination and Hirshfeld Analysis of a New Alternariol Packing Polymorph - ProQuest [proquest.com]

- 2. Alternariol | C14H10O5 | CID 5359485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Alternaphenol B2: A Technical Overview

Disclaimer: Extensive searches for the specific compound "Alternaphenol B2" did not yield a definitive chemical structure or associated spectroscopic data in publicly available scientific databases. It is possible that this is a rare, newly discovered compound, a synonym for another molecule, or a misnomer. This guide will therefore focus on the well-characterized and structurally related major mycotoxin from Alternaria species, Alternariol (AOH) , to provide a representative technical overview of the spectroscopic analysis of this class of compounds.

Introduction

Alternaria species are a ubiquitous genus of fungi known to produce a diverse array of secondary metabolites. Among these, the dibenzo-α-pyrone derivatives are of significant interest to researchers in natural products chemistry, toxicology, and drug discovery due to their biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are fundamental tools for the unambiguous identification and structural elucidation of these compounds. This technical guide provides a detailed overview of the NMR and HR-MS data for Alternariol (AOH), a prominent mycotoxin produced by various Alternaria species.

Chemical Structure of Alternariol (AOH)

IUPAC Name: 3,7,9-trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one Molecular Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol

High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is employed to determine the elemental composition of a molecule with high accuracy, providing strong evidence for its molecular formula.

Table 1: HR-MS Data for Alternariol (AOH)

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI- | [M-H]⁻ | 257.0450 | 257.0452 |

Experimental Protocol: HR-MS Analysis

High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized. For Alternariol, negative ion mode (ESI-) is often used to observe the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The ions are guided into the mass analyzer (TOF or Orbitrap), where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy (typically < 5 ppm).

-

Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its complete structure.

Table 2: ¹H NMR (Proton NMR) Data for Alternariol (AOH) (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.94 | s | 1H | 7-OH |

| 10.02 | s | 1H | 9-OH |

| 9.68 | s | 1H | 3-OH |

| 6.79 | d (J=2.5 Hz) | 1H | H-8 |

| 6.71 | d (J=2.5 Hz) | 1H | H-10 |

| 6.64 | d (J=1.8 Hz) | 1H | H-4 |

| 6.58 | d (J=1.8 Hz) | 1H | H-2 |

| 2.69 | s | 3H | 1-CH₃ |

Table 3: ¹³C NMR (Carbon NMR) Data for Alternariol (AOH) (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C-6 |

| 164.7 | C-7 |

| 158.8 | C-9 |

| 158.2 | C-3 |

| 149.2 | C-1 |

| 138.4 | C-4a |

| 110.1 | C-10b |

| 108.9 | C-2 |

| 108.4 | C-4 |

| 101.9 | C-10a |

| 101.5 | C-8 |

| 98.9 | C-10 |

| 24.1 | 1-CH₃ |

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR.

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).

-

Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum, which simplifies the spectrum by removing C-H coupling.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish C-H and H-H connectivities.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using NMR processing software to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Alternariol.

Caption: Workflow for the isolation and spectroscopic characterization of Alternariol.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Alternaphenol B2

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a recently discovered natural product with potential therapeutic applications. The information is compiled from recent scientific literature and chemical supplier data.

Core Physical and Chemical Properties

This compound is an aromatic polyketide. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | [1] |

| Molecular Weight | 286.24 g/mol | |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Not explicitly stated | |

| SMILES | OC1=C(C(C(OC2=C3C(O)=CC(CO)=C2)=O)=CC=C1)C3=O | [1] |

Note: Detailed experimental data such as melting point and specific solubility values are not yet publicly available and would be detailed in the primary research publication.

Biological Activity: A Selective IDH1 Inhibitor

This compound has been identified as a selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant R132H.[1][2][3][4] This specific mutation is a recognized target in cancer therapy, particularly in certain types of gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.

The inhibitory activity of this compound is summarized below:

| Target | IC₅₀ Value | Source |

| IDH1 R132H | 41.9 μM | [1][2][3][4] |

The selective inhibition of the mutant IDH1 enzyme over the wild-type suggests that this compound could serve as a lead compound for the development of targeted cancer therapies with potentially reduced side effects.

Experimental Protocols

Detailed experimental protocols are available in the primary research publication by Li et al. (2023).[1] Below is a summary of the likely methodologies based on the available information.

Isolation and Purification

This compound was isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[2][3] The general workflow for isolating natural products from fungal sources typically involves:

-

Fermentation: Culturing the fungal strain in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: Using organic solvents to extract the metabolites from the fungal biomass and culture medium.

-

Chromatographic Separation: Employing various chromatographic techniques, such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to separate the individual compounds from the crude extract.

-

Structure Elucidation: Utilizing spectroscopic methods, including high-resolution mass spectrometry (HRMS), and 1D/2D nuclear magnetic resonance (NMR) spectroscopy, to determine the chemical structure of the isolated compounds.[2][3]

Biological Assays: IDH1 Inhibition Assay

The inhibitory activity of this compound against the IDH1 R132H mutant was likely determined using an in vitro enzymatic assay. A typical workflow for such an assay is as follows:

-

Recombinant Enzyme: Expression and purification of the recombinant human IDH1 R132H enzyme.

-

Assay Reaction: The enzymatic reaction is initiated by adding the substrate (isocitrate) and the cofactor (NADP⁺) to a reaction buffer containing the purified enzyme and varying concentrations of the test compound (this compound).

-

Detection: The rate of NADPH production, a product of the enzymatic reaction, is measured over time. This is often monitored by the change in absorbance at 340 nm.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the inhibitory action of this compound and a generalized workflow for its bioactivity screening.

References

A Technical Guide to the Natural Source, Habitat, and Production of Alternaphenol B2 by Parengyodontium album

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parengyodontium album, a fungus with a global distribution, has been identified as a producer of the bioactive secondary metabolite, Alternaphenol B2. This aromatic polyketide has garnered interest for its potential therapeutic applications, including its activity as a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key target in cancer therapy. This technical guide provides a comprehensive overview of the natural source and habitat of the this compound-producing strain of P. album, along with detailed experimental protocols for its isolation, cultivation, and the subsequent extraction and identification of this compound.

Natural Source and Habitat of Parengyodontium album Producing this compound

Parengyodontium album is a cosmopolitan fungus known for its adaptability to a wide range of environments. It has been isolated from terrestrial, man-made, and marine ecosystems. However, the specific production of this compound has been linked to a marine-derived strain.

A strain of Parengyodontium album, designated SCSIO SX7W11 , has been identified as a producer of this compound[1][2]. This particular strain was isolated from a coral, highlighting the marine environment, specifically coral reefs, as a key habitat for sourcing this bioactive compound.[1][2]

The diverse habitats from which P. album has been isolated are summarized in the table below.

| Habitat Type | Specific Environment/Substrate | Reference |

| Marine | Corals (Producer of this compound) | [1][2] |

| Plastic debris (Great Pacific Garbage Patch) | [3] | |

| Deep-sea sediments | [4] | |

| Mangrove leaves (Avicennia marina) | [5] | |

| Terrestrial/Environmental | Soil | [4] |

| Plant material | [4] | |

| Polar soils | [6] | |

| Man-made Environments | Cultural heritage sites (stone, paint, paper, plaster, wood) | [6] |

| Moist indoor environments (walls, paper, linen) | [3] | |

| NASA clean rooms | [4] |

Table 1: Documented Habitats of Parengyodontium album

Experimental Protocols

The following sections detail the methodologies for the isolation of Parengyodontium album from its marine habitat and the subsequent laboratory procedures for the production, extraction, and characterization of this compound.

Isolation of Parengyodontium album from Coral Samples

The isolation of endophytic fungi from marine invertebrates like corals requires aseptic techniques to prevent contamination from other microbial sources.

Protocol:

-

Sample Collection: Collect fresh, healthy coral samples from a marine environment. Store the samples in sterile containers and transport them to the laboratory on ice.

-

Surface Sterilization:

-

Rinse the coral samples with sterile seawater to remove loosely attached debris and microorganisms.

-

Perform a series of surface sterilization steps by immersing the coral fragments in:

-

70% ethanol for 1 minute.

-

A solution of sodium hypochlorite (e.g., 2.5%) for 3-5 minutes.

-

Sterile distilled water three times to remove residual sterilizing agents.

-

-

-

Tissue Homogenization:

-

Aseptically cut the surface-sterilized coral tissue into small pieces.

-

Homogenize the tissue in sterile seawater or a suitable buffer using a sterile mortar and pestle or a blender.

-

-

Plating and Incubation:

-

Serially dilute the homogenized tissue suspension.

-

Plate the dilutions onto a suitable fungal growth medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to inhibit bacterial growth and prepared with sterile seawater.

-

Incubate the plates at 25-28°C and monitor for fungal growth over several days to weeks.

-

-

Fungal Identification:

-

Isolate morphologically distinct fungal colonies and subculture them to obtain pure cultures.

-

Identify the isolates based on their morphological characteristics (colony morphology, microscopic features of spores and conidiophores).

-

Confirm the identification using molecular techniques, such as DNA sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

-

Cultivation of Parengyodontium album for this compound Production

For the production of secondary metabolites, large-scale fermentation is typically employed.

Protocol:

-

Inoculum Preparation:

-

Grow a pure culture of Parengyodontium album SCSIO SX7W11 on a solid medium (e.g., PDA) for 7-10 days.

-

Inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with mycelial plugs from the solid culture.

-

Incubate the seed culture on a rotary shaker at approximately 150-180 rpm and 28°C for 2-3 days.

-

-

Large-Scale Fermentation:

-

Inoculate a larger volume of production medium with the seed culture. A solid-state fermentation using a rice-based medium is a common alternative for fungal secondary metabolite production.

-

Incubate the production culture under controlled conditions (e.g., 28°C, static or shaking) for a period of 2-4 weeks to allow for sufficient biomass growth and secondary metabolite production.

-

Extraction and Purification of this compound

Protocol:

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the biomass and the culture filtrate separately with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of secondary metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification:

-

Subject the crude extract to column chromatography using silica gel or other suitable stationary phases.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the compounds based on their polarity.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

-

Structure Elucidation and Identification of this compound

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry:

-

Determine the molecular weight and elemental composition of the purified compound using High-Resolution Mass Spectrometry (HRMS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the carbon skeleton and the connectivity of protons and carbons.

-

-

Comparison with Literature Data:

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the prevalence of this compound-producing Parengyodontium album strains in different environments. The yield of this compound from the SCSIO SX7W11 strain has not been specified in the available literature. Further screening of P. album isolates from diverse habitats is necessary to ascertain the distribution and production capabilities of this valuable metabolite.

Visualizations

The following diagrams illustrate the key workflows and a conceptual pathway.

Figure 1: Experimental Workflow for Isolation, Production, and Identification of this compound.

Figure 2: Logical Relationship from Habitat to Application.

Conclusion

The coral-associated fungus Parengyodontium album SCSIO SX7W11 represents a promising natural source for the production of this compound, a secondary metabolite with significant potential in the development of novel cancer therapeutics. The protocols outlined in this guide provide a framework for the isolation, cultivation, and chemical characterization of this compound. Further research is warranted to screen a broader range of P. album isolates from diverse ecological niches to uncover other potential producers of this compound and to optimize fermentation conditions to enhance its yield. Such efforts will be crucial for advancing the development of this and other marine-derived natural products for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a new IDH1 inhibitor from the coral-derived fungus Parengyodontium album SCSIO SX7W11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

Technical Guide: Inhibitory Activity of Alternaphenol B2 against IDH1 R132H Mutant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, and its recurrent mutations, particularly the R132H variant, are implicated in various cancers, including glioma. The neomorphic activity of the IDH1 R132H mutant leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. Consequently, the IDH1 R132H mutant has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the inhibitory activity of Alternaphenol B2, a natural product isolated from the coral-derived fungus Parengyodontium album, against the IDH1 R132H mutant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound has demonstrated selective inhibitory activity against the isocitrate dehydrogenase mutant R132H (IDH1m).[1][2][3][4] The following table summarizes the key quantitative data for this compound and a related compound for comparison.

| Compound | Target | IC50 (μM) | Source |

| This compound | IDH1 R132H | 41.9 | [1][2][3][4] |

| Compound 2 | IDH1 R132H | 27.7 | [1] |

Table 1: Inhibitory Potency of this compound and a Related Compound against IDH1 R132H.

Experimental Protocols

While a specific, detailed protocol for the inhibitory assay of this compound is not publicly available, this section outlines a representative biochemical assay for screening inhibitors of the IDH1 R132H mutant based on established methodologies.[1][5][6][7][8] This protocol focuses on measuring the consumption of NADPH, a key cofactor in the reaction catalyzed by the mutant enzyme.

Principle

The IDH1 R132H mutant enzyme catalyzes the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), a reaction that consumes NADPH. The rate of NADPH consumption can be monitored by measuring the decrease in absorbance at 340 nm, as NADPH absorbs light at this wavelength while its oxidized form, NADP+, does not.[3] An inhibitor of the IDH1 R132H mutant will slow down this reaction, resulting in a reduced rate of NADPH consumption.

Materials and Reagents

-

Purified recombinant IDH1 R132H enzyme

-

This compound (or other test compounds)

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin)

-

96-well microplate (UV-transparent)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to test a range of concentrations.

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, IDH1 R132H enzyme, and the test compound (this compound) at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of α-KG and NADPH to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

IDH1 R132H Signaling Pathway

The mutation of Arginine 132 to Histidine in the IDH1 enzyme confers a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, which are involved in various cellular processes, including epigenetic regulation. This inhibition leads to hypermethylation of histones and DNA, ultimately resulting in altered gene expression and a block in cellular differentiation, contributing to tumorigenesis. The IDH1 R132H mutation has also been linked to the activation of the AKT-mTOR signaling pathway.

Figure 1: Signaling pathway of the IDH1 R132H mutant and the point of intervention for this compound.

Experimental Workflow

The general workflow for identifying and characterizing inhibitors of the IDH1 R132H mutant, such as this compound, involves a series of steps from initial screening to hit validation and characterization.

Figure 2: General experimental workflow for the discovery of IDH1 R132H inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a New Selective Chemical Inhibitor of Mutant Isocitrate Dehydrogenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational study on novel natural compound inhibitor targeting IDH1_R132H - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of Alternaphenol B2 as an IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) mutations are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the development of mutant IDH1 inhibitors is a promising therapeutic strategy. This technical guide focuses on Alternaphenol B2, a novel natural product identified as a selective inhibitor of the mutant IDH1 R132H enzyme. We will delve into its mechanism of action, summarize the available quantitative data, provide detailed experimental methodologies for inhibitor characterization, and visualize key pathways and workflows.

Introduction to IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process. In certain cancers, heterozygous point mutations in the IDH1 gene, most commonly at arginine 132 (R132), lead to a gain-of-function. The mutant IDH1 enzyme acquires the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in widespread epigenetic alterations, leading to a block in cellular differentiation and promoting tumorigenesis. Therefore, selective inhibition of the mutant IDH1 enzyme to reduce 2-HG levels is a validated therapeutic approach in oncology.

This compound: A Novel IDH1 Inhibitor

This compound is an aromatic polyketide that has been identified as a selective inhibitor of the mutant IDH1 R132H (IDH1m) enzyme.[1][2] It was isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[1][2] The discovery of this compound presents a new chemical scaffold for the development of novel anti-cancer therapeutics targeting mutant IDH1.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogue, Alternaphenol B, against the mutant IDH1 R132H enzyme has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| This compound | IDH1 R132H | 41.9 | [1][2] |

| Alternaphenol B | IDH1 R132H | 27.7 | [1][2] |

Mechanism of Action of this compound

While the precise binding mode and detailed kinetic mechanism of this compound have not been fully elucidated in publicly available literature, its selective inhibition of the mutant IDH1 R132H enzyme suggests it likely interferes with the enzyme's neomorphic activity of converting α-ketoglutarate to 2-hydroxyglutarate.

Proposed Signaling Pathway of IDH1 Mutation and Inhibition

The following diagram illustrates the central role of mutant IDH1 in cancer and the therapeutic intervention by an inhibitor like this compound.

Figure 1: Signaling pathway of wild-type and mutant IDH1.

Experimental Protocols for IDH1 Inhibitor Characterization

The specific experimental protocol used for the determination of the IC50 value of this compound is not detailed in the available literature. However, a general methodology for assessing the inhibitory activity of compounds against mutant IDH1 R132H is described below. This protocol is representative of standard biochemical assays used in the field.

General Protocol for IDH1 R132H Inhibition Assay (Fluorescence-Based)

This assay measures the consumption of NADPH, a cofactor in the mutant IDH1 reaction, which can be monitored by a decrease in fluorescence.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 2 µL of the diluted test compound solution to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.

-

Add 18 µL of a solution containing the IDH1 R132H enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of a substrate solution containing α-KG and NADPH in assay buffer.

-

Immediately measure the fluorescence at 340 nm excitation and 460 nm emission in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of the reaction is determined from the linear portion of the fluorescence decay curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation.

Experimental Workflow for IDH1 Inhibitor Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel IDH1 inhibitor like this compound.

References

Unveiling Alternaphenol B2: A Potential Therapeutic Avenue for IDH1-Mutant Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The discovery of novel therapeutic agents targeting specific molecular aberrations in cancer is a cornerstone of modern oncology. Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, represent a key oncogenic driver in several malignancies, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. The targeting of mutant IDH1 (IDH1m) has thus emerged as a promising therapeutic strategy. This technical guide delves into the potential of Alternaphenol B2, a recently identified natural product, as a selective inhibitor of IDH1m.

Core Findings on this compound

This compound is a novel aromatic polyketide isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11.[1][2][3] Preclinical investigations have identified it as a selective inhibitor of the isocitrate dehydrogenase mutant R132H (IDH1m).[1][2][3][4] This inhibitory activity positions this compound as a lead compound for the development of targeted cancer therapies.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the IDH1 R132H mutant.

| Compound | Target | IC50 Value (μM) | Source Organism |

| This compound | Isocitrate Dehydrogenase Mutant R132H (IDH1m) | 41.9 | Parengyodontium album SCSIO SX7W11 |

The IDH1 Mutation Signaling Pathway and Therapeutic Intervention

Mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function that alters the enzyme's catalytic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme preferentially reduces α-KG to D-2-hydroxyglutarate (2-HG). The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting cancer development.

This compound, by selectively inhibiting the IDH1m, aims to reduce the production of 2-HG, thereby restoring normal cellular processes and impeding tumor growth.

Experimental Protocols

While the precise experimental details for the determination of this compound's IC50 value have not been fully disclosed in the available literature, a generalized protocol for an IDH1m inhibition assay can be outlined based on standard methodologies.

Generalized IDH1 R132H Inhibition Assay Protocol

This protocol is based on the principle that the conversion of α-KG to 2-HG by mutant IDH1 is coupled with the oxidation of NADPH to NADP+. The rate of NADPH depletion can be monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human IDH1-R132H enzyme

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, a fixed concentration of recombinant IDH1-R132H enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation of Reaction: Start the enzymatic reaction by adding a solution of α-KG and NADPH to each well.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for a period of 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Normalize the velocities to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting IDH1-mutant cancers. The selective inhibition of the R132H mutant at a micromolar concentration warrants further investigation. Key future research directions should include:

-

Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines harboring the IDH1 R132H mutation, as well as wild-type cell lines to assess selectivity.

-

Mechanism of Action Studies: Elucidating the precise binding mode and inhibitory mechanism of this compound on the IDH1m enzyme.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of IDH1-mutant cancers.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

References

Preliminary Cytotoxicity of Alternaphenol B2 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Alternaphenol B2, a novel aromatic polyketide, against various cancer cell lines. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the known mechanistic pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

This compound has demonstrated inhibitory activity against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Cell Line/Target | Cancer Type | This compound IC50 (µM) | Notes |

| A549 | Lung Carcinoma | 6.75 - 83.4 | This range represents the cytotoxic activity of this compound and a related compound.[1] |

| HeLa | Cervical Cancer | 6.75 - 83.4 | This range represents the cytotoxic activity of this compound and a related compound.[1] |

| Bel-7402 | Hepatocellular Carcinoma | 6.75 - 83.4 | This range represents the cytotoxic activity of this compound and a related compound.[1] |

| SMMC-7721 | Hepatocellular Carcinoma | 6.75 - 83.4 | This range represents the cytotoxic activity of this compound and a related compound.[1] |

| Isocitrate Dehydrogenase 1 (IDH1) R132H mutant | N/A (Enzyme) | 41.9 | This represents the specific inhibitory activity of this compound against the mutant IDH1 enzyme.[1] |

Experimental Protocols

The cytotoxicity of this compound is primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell lines (e.g., A549, HeLa, Bel-7402, SMMC-7721)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for this compound's cytotoxic effects appears to be its inhibition of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.

Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

Mutations in the IDH1 enzyme are a common feature in several cancers. The mutated enzyme gains a new function, which is the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG are implicated in tumorigenesis through various mechanisms, including epigenetic dysregulation and altered cellular metabolism. This compound acts as an inhibitor of the IDH1 R132H mutant, thereby reducing the production of 2-HG.

Potential Downstream Signaling Pathways

The reduction in 2-HG levels by this compound is expected to impact downstream signaling pathways that are influenced by this oncometabolite. While direct studies on this compound's effects on these pathways are limited, the broader literature on IDH1 inhibitors suggests potential modulation of the following:

-

mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Some studies suggest a link between IDH1 mutations and the activation of the mTOR pathway. By reducing 2-HG, this compound may potentially lead to the downregulation of mTOR signaling, contributing to its anti-proliferative effects.

-

NRF2 Signaling Pathway: The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular resistance to oxidative stress. IDH1 mutant cancers have been shown to have a dependency on the NRF2 antioxidant pathway to manage increased reactive oxygen species (ROS). Inhibition of mutant IDH1 could potentially disrupt this balance, making cancer cells more susceptible to oxidative stress-induced cell death.

Summary and Future Directions

The preliminary findings on this compound are promising, indicating its potential as a cytotoxic agent against a range of cancer cell lines, particularly those harboring IDH1 mutations. The available data suggests that its mechanism of action is centered on the inhibition of the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG.

Future research should focus on:

-

Determining the specific IC50 values of this compound against a broader panel of cancer cell lines to better understand its potency and selectivity.

-

Elucidating the direct effects of this compound on downstream signaling pathways, such as mTOR and NRF2, to confirm the hypothesized mechanisms.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide provides a foundational understanding of the current knowledge surrounding the cytotoxic properties of this compound. Further investigation is warranted to fully characterize its therapeutic potential in oncology.

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Alternaphenol B2 in Biological Samples

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Alternaphenol B2 in biological matrices, such as plasma and urine. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis. This method is crucial for researchers in toxicology, drug metabolism, and food safety for monitoring exposure to this mycotoxin.

Introduction

This compound is a mycotoxin produced by various species of Alternaria fungi, which are common contaminants of a wide range of agricultural products. Due to their potential toxic effects, including cytotoxicity and genotoxicity, sensitive and reliable methods for the detection and quantification of these toxins in biological systems are essential for risk assessment and toxicological studies. This document provides a detailed protocol for an HPLC-MS/MS method optimized for the analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for biological samples.

1.1. Liquid-Liquid Extraction (LLE) for Plasma and Urine:

-

To 1 mL of plasma or urine, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound).

-

Add 3 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) for Cleaner Extracts:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the biological sample (pre-treated with β-glucuronidase/sulfatase if analyzing for conjugated metabolites).

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-MS/MS Analysis

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

2.1. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.2. Mass Spectrometry Conditions:

The mass spectrometer is operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

2.3. MRM Transitions for this compound:

Based on the structure of this compound (a dibenzopyrone derivative), the following are predicted and commonly used MRM transitions. Note: These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 269.1 | 225.1 | 25 | 197.1 | 35 |

Data Presentation

The following table summarizes the expected quantitative performance of the method based on published data for structurally similar Alternaria toxins in biological matrices.[1][2]

| Parameter | Urine | Plasma |

| Limit of Detection (LOD) | 0.02 - 0.6 µg/L | 0.02 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | 0.1 - 1.0 µg/L |

| Recovery | 80 - 110% | 85 - 115% |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

Visualizations

Experimental Workflow

Caption: HPLC-MS/MS Experimental Workflow.

Potential Signaling Pathway of this compound

Some Alternaria mycotoxins have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways, which are involved in cellular stress responses and detoxification.[3][4][5][6]

Caption: AhR and Nrf2 Signaling Pathway.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed sample preparation and instrumental parameters offer a solid foundation for researchers to implement this method in their laboratories. Further validation should be performed in the specific biological matrix of interest to ensure method performance. This analytical tool is invaluable for advancing our understanding of the exposure and potential health risks associated with this emerging mycotoxin.

References

- 1. Quantitative determination of carcinogenic mycotoxins in human and animal biological matrices and animal-derived foods using multi-mycotoxin and analyte-specific high performance liquid chromatography-tandem mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alternaria alternata Mycotoxins Activate the Aryl Hydrocarbon Receptor and Nrf2-ARE Pathway to Alter the Structure and Immune Response of Colon Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Yield Fermentation of Parengyodontium album for Alternaphenol B2 Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parengyodontium album, a marine-derived fungus belonging to the Cordycipitaceae family, has been identified as a producer of various bioactive secondary metabolites. Among these is Alternaphenol B2, a novel aromatic polyketide that has demonstrated potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), a key enzyme implicated in certain cancers. This document provides detailed protocols for the high-yield fermentation of Parengyodontium album (specifically strain SCSIO SX7W11, from which this compound was first isolated), as well as methods for the extraction and quantification of the target compound. Additionally, a hypothetical biosynthetic pathway for this compound is presented to aid in understanding its formation and to guide future metabolic engineering efforts.

Data Presentation

Table 1: Recommended Media Composition for Parengyodontium album Fermentation

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 40 | Carbon Source |

| Peptone | 10 - 20 | Nitrogen Source |

| Yeast Extract | 5 - 10 | Nitrogen Source & Growth Factors |

| KH₂PO₄ | 0.5 - 1.0 | Phosphorus Source & pH Buffering |

| MgSO₄·7H₂O | 0.3 - 0.5 | Cofactor for Enzymes |

| Sea Salt (Crude) | 20 - 30 | Source of Trace Elements & Mimics Marine Environment |

Table 2: Optimized Fermentation Parameters for this compound Production

| Parameter | Optimal Range | Significance |

| Temperature | 25 - 28 °C | Influences fungal growth and enzyme activity. |

| Initial pH | 6.0 - 7.0 | Affects nutrient uptake and secondary metabolite production. |

| Agitation | 150 - 200 rpm | Ensures proper mixing and oxygen transfer. |

| Fermentation Time | 7 - 14 days | Duration required for biomass accumulation and secondary metabolite synthesis. |

| Inoculum Size | 5 - 10% (v/v) | Affects the lag phase and overall fermentation kinetics. |

Experimental Protocols

Protocol 1: Seed Culture Preparation

-

Strain Activation: Revive a cryopreserved culture of Parengyodontium album SCSIO SX7W11 on a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.

-

Inoculum Preparation: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

-

Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 3-4 days to obtain a homogenous seed culture.

Protocol 2: High-Yield Fermentation

-

Medium Preparation: Prepare the fermentation medium as detailed in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile fermentation medium with the seed culture at a ratio of 5-10% (v/v).

-

Fermentation: Incubate the culture in a fermenter or shake flasks under the optimized conditions specified in Table 2.

-

Monitoring: Monitor the fermentation process by periodically measuring biomass, pH, and glucose concentration.

Protocol 3: Extraction and Purification of this compound

-

Harvesting: After the fermentation period, separate the mycelium from the fermentation broth by filtration or centrifugation.

-

Extraction:

-

Broth: Extract the filtered broth three times with an equal volume of ethyl acetate.

-

Mycelium: Homogenize the mycelial mass and extract with ethyl acetate or methanol.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water mobile phase.

-

Protocol 4: Quantification of this compound

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration.

-

Calibration Curve: Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

-

Sample Analysis: Analyze the crude extracts and purified fractions by HPLC under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

"in vitro enzyme inhibition assay for Alternaphenol B2 against IDH1"

Application Note and Protocol

Topic: In Vitro Enzyme Inhibition Assay for Alternaphenol B2 against IDH1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently found in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4] These mutations confer a neomorphic gain-of-function activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[4][5] This makes mutant IDH1 (mIDH1) an attractive therapeutic target for cancer treatment.[1][3]

This compound, a natural product isolated from the coral-derived fungus Parengyodontium album, has been identified as a selective inhibitor of the IDH1 R132H mutant.[6] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against the IDH1 R132H mutant enzyme. The assay is based on monitoring the consumption of the cofactor NADPH, which can be measured by the decrease in absorbance at 340 nm.

Principle of the Assay

The neomorphic activity of mutant IDH1 R132H involves the reductive carboxylation of α-KG to 2-HG, which is coupled with the oxidation of NADPH to NADP+.

Reaction: α-Ketoglutarate + NADPH + H⁺ --(IDH1 R132H)--> D-2-Hydroxyglutarate + NADP⁺

The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which NADPH has a maximal absorbance, while NADP⁺ does not. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH consumption in its presence.

Materials and Reagents

-

Enzyme: Recombinant Human IDH1 (R132H mutant)

-

Inhibitor: this compound

-

Substrate: α-Ketoglutarate (α-KG)

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Buffer: IDH1 Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, pH 7.4)[7]

-

Control: DMSO (vehicle for inhibitor)

-

Equipment:

-

UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

384-well or 96-well UV-transparent microplates

-

Standard laboratory pipettes and consumables

-

Experimental Workflow

Caption: Experimental workflow for the IDH1 inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes accordingly for other formats.

5.1. Reagent Preparation

-

IDH1 Assay Buffer: Prepare a solution containing 50 mM Tris-HCl, 150 mM NaCl, 20 mM MgCl₂, and 1 mM DTT. Adjust pH to 7.4 and store at 4°C.

-

NADPH Stock Solution (20 mM): Dissolve NADPH powder in dH₂O to a final concentration of 20 mM. Aliquot and store at -20°C.[8]

-

α-KG Stock Solution (10 mM): Dissolve α-KG in dH₂O to a final concentration of 10 mM. Aliquot and store at -20°C.

-

This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations for the assay.

-

IDH1 R132H Enzyme Working Solution: Dilute the recombinant IDH1 R132H stock to a working concentration (e.g., 60 nM) in cold IDH1 Assay Buffer immediately before use. Keep on ice.

5.2. Assay Procedure

-

Plate Setup: Set up the reaction plate to include wells for the vehicle control (DMSO), blank (no enzyme), and various concentrations of this compound.

-

Reaction Mixture Assembly: To each well, add the components in the following order:

-

50 µL of IDH1 Assay Buffer.

-

1 µL of this compound dilution (or DMSO for control wells).

-

10 µL of NADPH working solution (final concentration: 100 µM).

-

20 µL of IDH1 R132H enzyme working solution (final concentration: 30 nM). For blank wells, add 20 µL of Assay Buffer instead.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of α-KG working solution (final concentration: 250 µM) to all wells.[7]

-

Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes using a microplate reader set to 37°C.

Data Analysis

-

Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (milli-absorbance units/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

V_inhibitor = Rate of reaction in the presence of the inhibitor.

-

V_control = Rate of reaction in the presence of DMSO (vehicle control).

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against the IDH1 R132H mutant.

| Compound Name | Target Enzyme | IC50 Value | Source Organism | Assay Method |

| This compound | IDH1 R132H | 41.9 µM[6] | Parengyodontium album SCSIO SX7W11[6] | NADPH Depletion Assay |

Mechanism of Inhibition

The diagram below illustrates the enzymatic reaction of mutant IDH1 and the inhibitory action of this compound.

Caption: Inhibition of the IDH1 R132H neomorphic activity by this compound.

Conclusion

The provided protocol offers a robust method for evaluating the inhibitory potential of compounds like this compound against the cancer-associated IDH1 R132H mutant. This assay is a critical tool in the early stages of drug discovery and development, enabling the characterization and optimization of novel therapeutic agents targeting mutant IDH1 enzymes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gene of the month: IDH1 | Journal of Clinical Pathology [jcp.bmj.com]

- 3. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Evaluating the Efficacy of Alternaphenol B2 using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternaphenol B2 is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its biological activity in cellular models. Cell-based assays are indispensable tools in this process, providing crucial insights into a compound's mechanism of action, potency, and potential toxicity.[1][2][3][4] These assays allow for the investigation of a compound's effects on fundamental cellular processes such as proliferation, viability, and apoptosis (programmed cell death) in a controlled in vitro environment.[2] This document provides a detailed set of application notes and experimental protocols for assessing the efficacy of this compound using a panel of standard cell-based assays.

The following protocols are designed to be adaptable to various cancer cell lines and can be implemented in a high-throughput manner to screen for cellular responses to this compound.[3] The assays described herein will focus on evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, a general approach for investigating the modulation of key signaling pathways is presented.

Experimental Workflow Overview

The evaluation of this compound's efficacy can be systematically approached through a series of well-defined experimental stages. The workflow begins with an initial assessment of cytotoxicity to determine the compound's effective concentration range. Subsequent assays then delve into the mechanisms of cell death and the impact on cell cycle regulation. Finally, targeted assays can be employed to elucidate the underlying molecular signaling pathways affected by the compound.

References

Application Notes and Protocols: In Vivo Efficacy of Beta-2 Adrenergic Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for testing the in vivo efficacy of a novel Beta-2 Adrenergic Agonist. Due to the absence of specific information on "Alternaphenol B2" in the current scientific literature, this document outlines the protocols and data presentation for a representative Beta-2 adrenergic agonist. Beta-2 adrenergic receptors are critical targets in the management of bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Agonists of these receptors induce bronchodilation by relaxing the smooth muscle of the airways.[2][3]

The following sections detail the experimental protocols, data presentation, and relevant signaling pathways for assessing the in vivo efficacy of a Beta-2 adrenergic agonist in a preclinical animal model of allergic asthma.

Data Presentation

The efficacy of a novel Beta-2 Adrenergic Agonist is typically evaluated by its ability to reduce airway hyperresponsiveness and inflammation in an animal model. The following table summarizes hypothetical quantitative data from such a study.

Table 1: Efficacy of a Novel Beta-2 Adrenergic Agonist in a Murine Model of Allergic Asthma

| Treatment Group | Dose (mg/kg) | Route of Administration | Airway Hyperresponsiveness (Penh) | Total Inflammatory Cells in BALF (x 10^5) | Eosinophils in BALF (x 10^4) |

| Vehicle Control | - | Intratracheal | 2.5 ± 0.3 | 8.2 ± 1.1 | 4.5 ± 0.7 |

| Novel Beta-2 Agonist | 0.1 | Intratracheal | 1.8 ± 0.2 | 5.9 ± 0.8 | 2.8 ± 0.5 |

| Novel Beta-2 Agonist | 0.5 | Intratracheal | 1.2 ± 0.1 | 3.4 ± 0.6 | 1.5 ± 0.3 |

| Positive Control (Albuterol) | 0.5 | Intratracheal | 1.3 ± 0.2 | 3.8 ± 0.7 | 1.7 ± 0.4* |

Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control. BALF: Bronchoalveolar Lavage Fluid. Penh: Enhanced pause, a measure of airway resistance.

Experimental Protocols

A detailed methodology for a key experiment to assess the in vivo efficacy of a novel Beta-2 adrenergic agonist is provided below. Animal models are crucial for preclinical drug screening to evaluate efficacy and safety before human trials.[4]

Protocol 1: Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

Objective: To evaluate the therapeutic efficacy of a novel Beta-2 adrenergic agonist in reducing airway hyperresponsiveness and inflammation in a mouse model of allergic asthma.

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Novel Beta-2 Adrenergic Agonist

-

Positive control (e.g., Albuterol)

-

Whole-body plethysmograph

-

Methacholine

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of PBS.

-

-

Challenge:

-

From days 21 to 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

-

-

Treatment:

-